

Perfluoro-3,6,9-trioxadecanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Perfluoro-3,6,9-trioxadecanoic acid

Cat. No.: B118842

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) is a synthetic perfluoroalkyl acid (PFAA) characterized by the presence of ether linkages within its fluorinated carbon chain. First reported in 2009, this compound has garnered interest for its potential applications in diverse fields, including biomedical research, material science, and environmental science, primarily owing to its unique surfactant properties and chemical stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental data related to PFTODA. It includes detailed (though generalized due to proprietary specifics in original literature) experimental protocols, quantitative data summaries, and diagrams of potential signaling pathways affected by this class of compounds.

Discovery and History

Perfluoro-3,6,9-trioxadecanoic acid (CAS No. 151772-59-7) is a relatively recent addition to the expansive family of per- and polyfluoroalkyl substances (PFAS). Its first synthesis was officially reported in the scientific literature in 2009 by Liu et al.^[1] This compound is a type of perfluoroalkyl ether carboxylic acid (PFECA), distinguished by the oxygen atoms interrupting the carbon chain. This structural feature differentiates it from more well-known PFCAs like PFOA and influences its physicochemical properties and potential applications.^[1]

Historically, the development of fluorinated organic compounds dates back to the early 20th century, with their unique properties of high thermal and chemical stability driving their use in a wide array of industrial and consumer products. PFTODA and other PFECAs emerged as part of a trend to develop alternative fluorinated compounds, sometimes with the aim of replacing longer-chain PFCAs that have been identified as persistent, bioaccumulative, and toxic.

Physicochemical Properties

A summary of the key physicochemical properties of **Perfluoro-3,6,9-trioxadecanoic acid** is presented in the table below.

Property	Value	Reference
IUPAC Name	2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid	[2]
CAS Number	151772-59-7	[2]
Molecular Formula	C ₇ HF ₁₃ O ₅	[2]
Molecular Weight	412.06 g/mol	[2][3]
Appearance	Clear liquid	[3]
Boiling Point	170-171 °C	[3]

Synthesis of Perfluoro-3,6,9-trioxadecanoic Acid

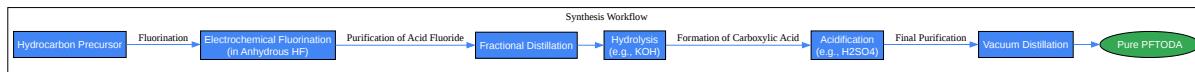
The synthesis of PFTODA, as first described by Liu et al. in 2009, involves a multi-step process that can be broadly categorized into fluorination and hydrolysis stages.[1] While the precise, detailed protocol from the original publication is not readily available in the public domain, a generalized experimental protocol can be inferred from common synthetic routes for perfluoroether carboxylic acids.

Generalized Experimental Protocol for Synthesis

This protocol is a representative example and may not reflect the exact methodology used by Liu et al.

Objective: To synthesize **Perfluoro-3,6,9-trioxadecanoic acid**.

Materials:


- A suitable hydrocarbon precursor containing ether linkages.
- Anhydrous hydrogen fluoride (HF).
- Electrochemical fluorination (ECF) cell.
- Inert solvent (e.g., perfluorohexane).
- Hydrolyzing agent (e.g., potassium hydroxide).
- Acidifying agent (e.g., sulfuric acid).
- Distillation apparatus.
- Standard laboratory glassware and safety equipment.

Methodology:

- Electrochemical Fluorination:
 - The hydrocarbon precursor is dissolved in anhydrous hydrogen fluoride in an ECF cell.
 - A direct electric current is passed through the solution to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The voltage and current density must be carefully controlled to avoid fragmentation of the carbon chain.
 - The crude perfluorinated acid fluoride is collected from the cell.
- Purification of the Acid Fluoride:
 - The crude product is purified by fractional distillation under reduced pressure to isolate the perfluoro-3,6,9-trioxadecanoyl fluoride.

- Hydrolysis:
 - The purified acid fluoride is slowly added to a stirred solution of a hydrolyzing agent, such as aqueous potassium hydroxide, at a controlled temperature (typically low to moderate).
 - The reaction mixture is stirred for several hours to ensure complete conversion of the acid fluoride to the corresponding carboxylate salt.
- Acidification and Isolation:
 - The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid, to protonate the carboxylate salt, yielding the free carboxylic acid.
 - The PFTODA, which is immiscible with the aqueous solution, is separated.
 - The product is washed with deionized water to remove any remaining inorganic salts.
- Final Purification:
 - The final product is purified by vacuum distillation to yield high-purity **Perfluoro-3,6,9-trioxadecanoic acid**.

Characterization: The structure and purity of the synthesized PFTODA would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of PFTODA.

Key Applications and Experimental Protocols

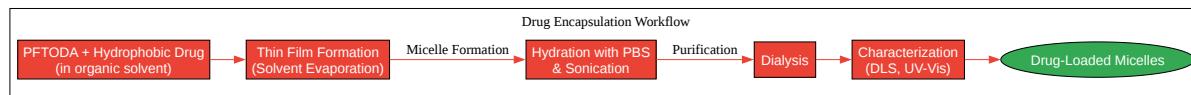
PFTODA's unique properties make it a candidate for several applications.

Drug Delivery Systems

The amphiphilic nature of PFTODA allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability.[\[1\]](#)

Generalized Experimental Protocol for Micelle-based Drug Encapsulation:

Objective: To encapsulate a model hydrophobic drug within PFTODA micelles.


Materials:

- **Perfluoro-3,6,9-trioxadecanoic acid** (PFTODA).
- A model hydrophobic drug (e.g., curcumin, paclitaxel).
- Phosphate-buffered saline (PBS), pH 7.4.
- Organic solvent (e.g., acetone, ethanol).
- Dialysis membrane (with appropriate molecular weight cut-off).
- Dynamic Light Scattering (DLS) instrument.
- UV-Vis Spectrophotometer.

Methodology:

- Preparation of Drug-Loaded Micelles:
 - A specific amount of PFTODA and the hydrophobic drug are co-dissolved in a small volume of a volatile organic solvent.
 - The solvent is then slowly evaporated under a stream of nitrogen or using a rotary evaporator to form a thin film.

- The film is hydrated with PBS buffer and sonicated or vortexed to form a suspension of drug-loaded micelles.
- Purification:
 - The suspension is dialyzed against fresh PBS to remove any un-encapsulated drug.
- Characterization:
 - Particle Size and Zeta Potential: The size distribution and surface charge of the drug-loaded micelles are determined using Dynamic Light Scattering.
 - Encapsulation Efficiency and Drug Loading: The amount of encapsulated drug is quantified using UV-Vis spectrophotometry after disrupting the micelles with a suitable solvent. The encapsulation efficiency and drug loading are calculated using the following formulas:
 - Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug) x 100
 - Drug Loading (%) = (Mass of drug in micelles / Mass of micelles) x 100

[Click to download full resolution via product page](#)

Caption: Workflow for encapsulating hydrophobic drugs in PFTODA micelles.

Water-Repellent Coatings

The perfluorinated chain of PFTODA imparts hydrophobic and oleophobic properties, making it suitable for creating water-repellent surfaces on various materials.[\[1\]](#)

Generalized Experimental Protocol for Creating a Water-Repellent Coating:

Objective: To apply a water-repellent coating of PFTODA onto a substrate.

Materials:

- **Perfluoro-3,6,9-trioxadecanoic acid (PFTODA).**
- A suitable solvent (e.g., a fluorinated solvent or a ketone).
- Substrate (e.g., glass slide, textile).
- Dip-coater or spin-coater.
- Oven.
- Contact angle goniometer.

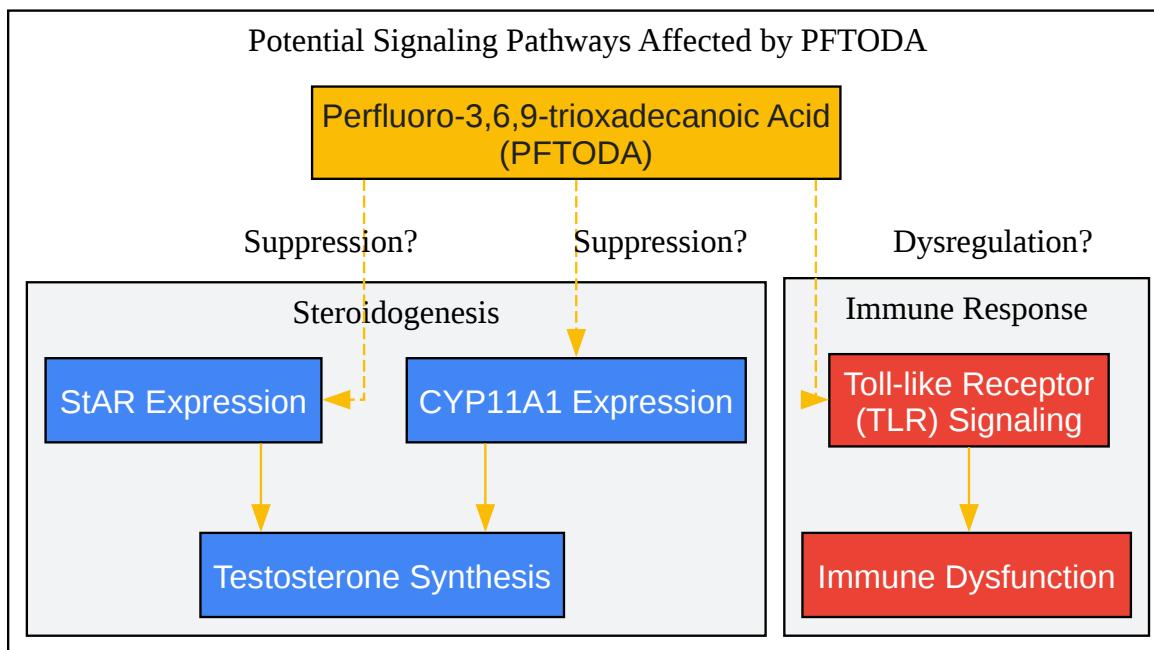
Methodology:

- Preparation of Coating Solution:
 - PFTODA is dissolved in the chosen solvent to a specific concentration.
- Substrate Preparation:
 - The substrate is thoroughly cleaned and dried to ensure good adhesion of the coating.
- Coating Application:
 - The substrate is coated with the PFTODA solution using a dip-coating or spin-coating technique to ensure a uniform layer.
- Curing:
 - The coated substrate is cured in an oven at a specific temperature and for a defined duration to evaporate the solvent and promote the adhesion of the PFTODA molecules to the surface.
- Characterization:

- The water repellency of the coated surface is evaluated by measuring the static water contact angle using a contact angle goniometer. A higher contact angle indicates greater hydrophobicity.

Toxicology and Potential Signaling Pathways

The toxicological profile of PFTODA is not as extensively studied as that of legacy PFAS. However, based on studies of other perfluoroether carboxylic acids and PFCAs in general, some potential toxicological effects and signaling pathway interactions can be inferred.


General Toxicity

Like other PFCAs, PFTODA is expected to be persistent in the environment and may have the potential for bioaccumulation.[\[1\]](#) Some data suggests that perfluoroalkyl carboxylic acids can cause skin and eye irritation.

Potential Signaling Pathway Interactions

Research on structurally similar perfluoroether carboxylic acids, such as perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA), has shown effects on steroidogenesis. Specifically, PFO4DA was found to suppress the expression of Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), leading to reduced testosterone synthesis.[\[4\]](#)[\[5\]](#) This suggests that a potential signaling pathway affected by PFTODA could be the steroid hormone biosynthesis pathway.

Another potential target for PFCAs is the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune system. Studies on perfluorodecanoic acid (PFDA) have shown that it can induce immunotoxicity by dysregulating the TLR signaling pathway.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways that may be affected by PFTODA.

Conclusion

Perfluoro-3,6,9-trioxadecanoic acid represents a more recently developed class of fluorinated compounds with potential for various technological applications. Its synthesis, while established, lacks publicly detailed protocols, a common issue with commercially sensitive chemical manufacturing processes. The potential for this compound in drug delivery and advanced materials is promising, though further research is needed to fully characterize its efficacy and safety in these roles. From a toxicological perspective, while specific data on PFTODA is limited, the broader class of perfluoroether carboxylic acids warrants careful investigation, particularly concerning their potential to disrupt endocrine and immune signaling pathways. This guide provides a foundational understanding for researchers and professionals working with or investigating this and similar fluorinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Perfluoro-3,6,9-trioxadecanoic acid | 151772-59-7 [smolecule.com]
- 2. Perfluoro-3,6,9-trioxadecanoic acid | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exfluor.com [exfluor.com]
- 4. Emerging per- and polyfluoroalkyl substance perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA) impairs steroidogenesis and spermatogenesis by suppressing StAR and CYP11A1 expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perfluoro-3,6,9-trioxadecanoic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118842#discovery-and-history-of-perfluoro-3-6-9-trioxadecanoic-acid\]](https://www.benchchem.com/product/b118842#discovery-and-history-of-perfluoro-3-6-9-trioxadecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com